molecular formula C22H28N4O4S2 B4189709 2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]

2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]

Cat. No.: B4189709
M. Wt: 476.6 g/mol
InChI Key: MBXBWQZBXRIZPD-UHFFFAOYSA-N
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Description

2,2’-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide] is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthetic routes for 2,2’-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide] typically involve multi-step organic reactions. The preparation methods often start with the synthesis of the quinoxaline core, followed by the introduction of thio groups and the attachment of tetrahydro-2-furanylmethyl acetamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,2’-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoxaline core to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline core or thio groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2,2’-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide] has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s quinoxaline core is known for its biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide] involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes, receptors, or other proteins, modulating their activity. The thio groups may also play a role in binding to metal ions or forming disulfide bonds, influencing the compound’s biological activity .

Comparison with Similar Compounds

Compared to other quinoxaline derivatives, 2,2’-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide] is unique due to its specific substitution pattern and functional groups. Similar compounds include:

  • 2,3-Dimethylquinoxaline
  • 2,3-Diphenylquinoxaline
  • 2,3-Dihydroquinoxaline These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinoxalin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c27-19(23-11-15-5-3-9-29-15)13-31-21-22(26-18-8-2-1-7-17(18)25-21)32-14-20(28)24-12-16-6-4-10-30-16/h1-2,7-8,15-16H,3-6,9-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXBWQZBXRIZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3N=C2SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]
Reactant of Route 2
Reactant of Route 2
2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]
Reactant of Route 3
2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]
Reactant of Route 4
2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]
Reactant of Route 5
2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]
Reactant of Route 6
2,2'-(quinoxaline-2,3-diyldisulfanediyl)bis[N-(tetrahydrofuran-2-ylmethyl)acetamide]

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